3-Desoxy-3-fluor-D-glucitol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 3-deoxy-3-fluoro-D-galactitol involves several key steps, starting from precursor molecules such as 1,2:5,6-di-O-isopropylidene-α-D-gulofuranose. The synthesis process is designed to introduce a fluorine atom at the specific position of the carbohydrate molecule while maintaining the integrity of the rest of the molecular structure. Techniques such as tritylation, acetylation, and detritylation have been employed to achieve the desired product with high specificity and yield (Brimacombe et al., 1970).

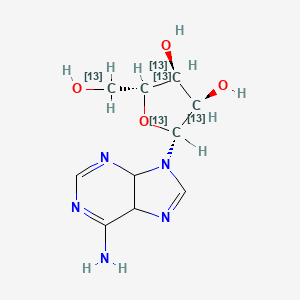

Molecular Structure Analysis

The molecular structure of 3-deoxy-3-fluoro-D-galactitol has been elucidated through various analytical techniques, including crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies have confirmed the relative stereochemistry of the molecule and the absolute stereochemistry derived from the starting material, D-galactose. In the crystal, molecules are linked by hydrogen bonds, forming a three-dimensional network (Jenkinson et al., 2010).

Wissenschaftliche Forschungsanwendungen

Substrat für NAD-gebundene Sorbitol-Dehydrogenase

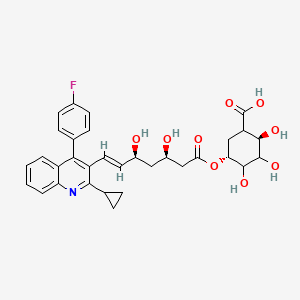

3-Desoxy-3-fluor-D-glucitol dient als Substrat für NAD-gebundene Sorbitol-Dehydrogenase {svg_1}. Dieses Enzym spielt eine entscheidende Rolle im Polyol-Pathway, einem zweistufigen Prozess, der Glukose in Fructose umwandelt.

Antidiabetikum

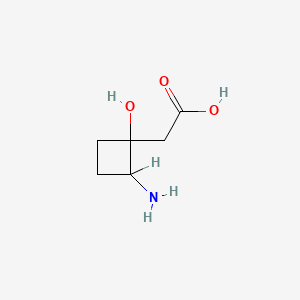

this compound, auch bekannt als FDG, ist ein starkes Antidiabetikum {svg_2}. Es zeigt eine signifikante Wirksamkeit bei der Behandlung von Typ-2-Diabetes mellitus. Dieses Medikament wirkt durch seine Fähigkeit, das Glucokinase-Enzym zu hemmen, was zu einem deutlichen Rückgang des Blutzuckerspiegels führt {svg_3}.

Chemische Sonde in der Glykobiologie

Die Verbindung wurde bei der chemoenzymatischen Synthese von 3-Desoxy-3-fluor-L-Fucose eingesetzt {svg_4}. Die enzymatische Aktivierung und Glykosylierung mit einer α-1,2- und einer α-1,3-Fucosyltransferase zur Gewinnung zweier fluorierter Trisaccharide demonstriert ihr Potenzial als neue vielseitige chemische Sonde in der Glykobiologie {svg_5}.

Synthese von fluorierten Trisacchariden

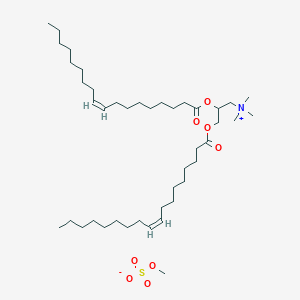

this compound wird bei der Synthese von fluorierten Trisacchariden verwendet {svg_6}. Diese fluorierten Trisaccharide haben potenzielle Anwendungen bei der Entwicklung neuer Medikamente und bei der Untersuchung von Kohlenhydrat-Protein-Wechselwirkungen.

Enzymatische Oxidation

Die Verbindung ist an enzymatischen Oxidationsprozessen beteiligt {svg_7}. Dies ist Teil einer D- zu L-Zucker-Translationsstrategie, die entscheidend für die Synthese von 3-Desoxy-3-fluor-L-Fucose ist {svg_8}.

Lagerung und Stabilität

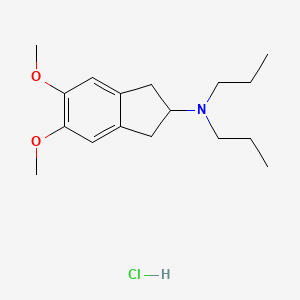

this compound hat eine Lagertemperatur von 2-8°C {svg_9}. Diese Eigenschaft ist wichtig für seine Stabilität und Langlebigkeit, was ihn für verschiedene Forschungsanwendungen geeignet macht.

Wirkmechanismus

Target of Action

The primary target of 3-Deoxy-3-fluoro-D-glucitol, also known as FDG, is the glucokinase enzyme . Glucokinase plays a crucial role in the regulation of carbohydrate metabolism. It facilitates the phosphorylation of glucose to glucose-6-phosphate, the first step in glycolysis .

Mode of Action

FDG operates by impeding the activity of the glucokinase enzyme . This inhibition disrupts the normal process of glycolysis, leading to a significant decline in blood glucose concentrations .

Biochemical Pathways

The compound affects the glycolytic pathway by inhibiting the action of glucokinase . This results in a decrease in the conversion of glucose to glucose-6-phosphate, thereby reducing the overall rate of glycolysis . It’s also a substrate for NAD-linked sorbitol dehydrogenase .

Pharmacokinetics

It’s known that the compound’s bioavailability and efficacy are influenced by its interaction with the glucokinase enzyme .

Result of Action

The molecular and cellular effects of FDG’s action primarily involve a reduction in blood glucose levels . By inhibiting glucokinase, FDG disrupts glucose metabolism, leading to a decrease in the amount of glucose that is converted into glucose-6-phosphate. This results in lower blood glucose concentrations .

Action Environment

It’s known that the compound’s efficacy as an antidiabetic drug is significant, suggesting that it may be relatively stable and effective under physiological conditions .

Biochemische Analyse

Cellular Effects

In the context of cellular effects, 3-Deoxy-3-fluoro-D-galactitol has been found to have significant impacts. For instance, lens epithelial cells cultured in 3-Deoxy-3-fluoro-D-galactitol medium formed only 3-fluoro-3-deoxy-D-galactitol. These cells developed multiple cytoplasmic vacuoles which was prevented by the aldose reductase inhibitor AL 1576 .

Molecular Mechanism

The molecular mechanism of 3-Deoxy-3-fluoro-D-galactitol involves its ability to impede the glucokinase enzyme, leading to a notable decline in blood glucose concentrations. It is preferentially utilized by aldose reductase and glucose dehydrogenase, making its metabolism a marker for these particular enzyme activities .

Temporal Effects in Laboratory Settings

Metabolic Pathways

3-Deoxy-3-fluoro-D-galactitol is metabolized to 3-deoxy-3-fluoro-D-sorbitol (3-FS), via aldose reductase, and 3-deoxy-3-fluoro-D-fructose (3-FF), via the sorbitol dehydrogenase reaction with 3-FS, in rat cerebral tissue .

Transport and Distribution

3-Deoxy-3-fluoro-D-galactitol is transported into tissues, including brain tissue, at rates similar to those of glucose

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R)-4-fluorohexane-1,2,3,5,6-pentol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h3-6,8-12H,1-2H2/t3-,4-,5+,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGLBRXQLUKRML-ARQDHWQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)F)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@@H](CO)O)F)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does 3-deoxy-3-fluoro-D-glucitol (3FGL) affect locusts?

A1: 3FGL is a metabolite of the injected toxin 3-deoxy-3-fluoro-D-glucose (3FG) in locusts []. Research suggests that 3FGL accumulates in the locust haemolymph after 3FG injection and acts as a competitive inhibitor of the enzyme sorbitol dehydrogenase (L-iditol: NAD+ 5-oxidoreductase EC 1.1.1.14) []. This inhibition likely disrupts the sorbitol metabolism pathway in locusts, contributing to the toxic effects of 3FG [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1146117.png)

![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)